molecular formula C8H12N2O2 B3013501 Ethyl 1-Ethylpyrazole-4-carboxylate CAS No. 447401-91-4

Ethyl 1-Ethylpyrazole-4-carboxylate

Cat. No.: B3013501
CAS No.: 447401-91-4
M. Wt: 168.196
InChI Key: XDGRKQJBBYAGQA-UHFFFAOYSA-N
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Description

Ethyl 1-Ethylpyrazole-4-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 3-amino-5-phenylpyrazole-4-carboxylate Synthesis : The synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate involves diazotization and coupling with various reagents, leading to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with their structures and mechanisms discussed in detail (Ghozlan et al., 2014).

  • Fluorination Studies : Ethyl 1-methylpyrazole-4-carboxylate underwent selective fluorination under electrolytic anodic oxidation, yielding new fluorinated compounds. This study provides insight into factors controlling the selectivity and yield of fluorinated pyrazole-4-carboxylates (Makino & Yoshioka, 1988).

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, was used in a phosphine-catalyzed [4 + 2] annulation, forming highly functionalized tetrahydropyridines. This highlights a novel approach in the synthesis of complex pyrazole derivatives (Zhu, Lan, & Kwon, 2003).

Biological Activities

  • Antimicrobial and Antilipase Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei derived from ethyl piperazine-1-carboxylate, exhibited antimicrobial, antilipase, and antiurease activities. This research underscores the potential biological applications of ethyl 1-ethylpyrazole-4-carboxylate derivatives (Başoğlu et al., 2013).

  • Corrosion Inhibition : Bipyrazole derivatives, including ethyl 5,5'-dimethyl-1'H-1,3'-bipyrazole-4-carboxylate, have been used as corrosion inhibitors for steel in acidic mediums. This application demonstrates the practical utility of these compounds in industrial settings (Zarrok et al., 2012).

Peptide Synthesis

  • Solid Phase Peptide Synthesis : A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, developed for solid phase peptide synthesis, demonstrates the utility of this compound analogs in peptide chemistry (Jiang et al., 1998).

Safety and Hazards

Ethyl 1-Ethylpyrazole-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

ethyl 1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGRKQJBBYAGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.7 g (26.8 mmoles) of anhydrous potassium carbonate and 4.2 g (26.6 mmoles) of ethyl iodide were added to a solution of 1.5 g (10.7 mmoles) of ethyl 1H-pyrazole-4-carboxylate dissolved in 50 ml of N,N-dimethylformamide. The mixture was stirred at room temperature for 20 hours to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with water and an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate mixed solvent) to obtain 1.6 g (yield: 88.9%) of ethyl 1-ethyl-1H-pyrazole-4-carboxylate as a yellow oily substance.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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